molecular formula C20H23NO5 B4298385 3-(4-ethoxy-3-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid

3-(4-ethoxy-3-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid

Cat. No.: B4298385
M. Wt: 357.4 g/mol
InChI Key: RQGVWRJQTSUSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-ethoxy-3-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid” is a synthetic organic compound that belongs to the class of aromatic amino acids This compound is characterized by the presence of an ethoxy and methoxy group on the phenyl ring, along with a phenylacetyl group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-ethoxy-3-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid” typically involves multi-step organic reactions. One common approach is:

    Starting Material: The synthesis begins with the preparation of 4-ethoxy-3-methoxybenzaldehyde.

    Formation of Intermediate: This intermediate is then subjected to a condensation reaction with phenylacetic acid to form the corresponding Schiff base.

    Reduction: The Schiff base is reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Final Step: The final step involves the acylation of the amine with phenylacetyl chloride to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the carbonyl group in the phenylacetyl moiety can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-ethoxy-3-methoxybenzoic acid.

    Reduction: Formation of 3-(4-ethoxy-3-methoxyphenyl)-3-[(phenylhydroxyacetyl)amino]propanoic acid.

    Substitution: Formation of 3-(4-ethoxy-3-methoxyphenyl)-3-[(phenylacetyl)amino]-4-nitropropanoic acid.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Enzyme Inhibition Studies: It is used in studies to understand enzyme inhibition mechanisms due to its structural similarity to natural substrates.

Medicine

    Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

    Polymer Science: It is used in the development of novel polymers with specific functional properties.

Mechanism of Action

The mechanism by which “3-(4-ethoxy-3-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid” exerts its effects involves interaction with specific molecular targets. The phenylacetyl moiety is known to interact with enzyme active sites, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptor sites on cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid
  • 3-(4-ethoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid

Uniqueness

The presence of both ethoxy and methoxy groups on the phenyl ring of “3-(4-ethoxy-3-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid” distinguishes it from similar compounds. These substituents can significantly influence the compound’s reactivity and interaction with biological targets, making it a unique candidate for various applications.

Properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-3-[(2-phenylacetyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-3-26-17-10-9-15(12-18(17)25-2)16(13-20(23)24)21-19(22)11-14-7-5-4-6-8-14/h4-10,12,16H,3,11,13H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGVWRJQTSUSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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